

Evolutionary Conservation of the EFTUD2 Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **EFTUD2**

Cat. No.: **B1575317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

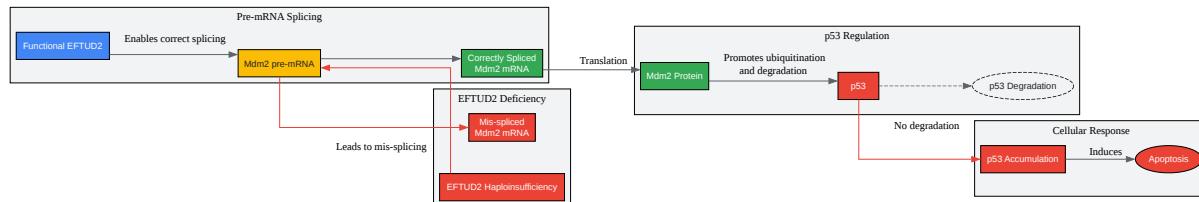
Elongation Factor Tu GTP Binding Domain Containing 2 (**EFTUD2**), also known as Snu114, is a highly conserved GTPase that plays a critical role in the spliceosome, the cellular machinery responsible for processing precursor messenger RNA (pre-mRNA). As a core component of the U5 small nuclear ribonucleoprotein (snRNP), **EFTUD2** is essential for the catalytic activity and dynamic rearrangements of the spliceosome. Its remarkable evolutionary conservation from yeast to humans underscores its fundamental importance in eukaryotic gene expression. This technical guide provides an in-depth overview of the evolutionary conservation of the **EFTUD2** gene, detailing its sequence and domain conservation, functional parallels in model organisms, and the experimental methodologies used to elucidate its conserved roles.

Data Presentation: Quantitative Analysis of EFTUD2 Conservation

The evolutionary conservation of **EFTUD2** is evident at the sequence, domain, and functional levels. Quantitative data from comparative genomics and protein sequence analyses are summarized below.

Table 1: EFTUD2 Protein Sequence Identity Across Species

Comparison Species	NCBI HomoloGene ID	Protein Sequence Identity to Human EFTUD2 (%)	Data Source
Mus musculus (Mouse)	3133	98%	NCBI HomoloGene
Gallus gallus (Chicken)	3133	95%	NCBI HomoloGene
Xenopus tropicalis (Frog)	3133	92%	NCBI HomoloGene
Danio rerio (Zebrafish)	3133	91.5%	[1]
Saccharomyces cerevisiae (Yeast, Snu114)	-	~37%	[2]


Table 2: Conservation of EFTUD2 Functional Domains

The **EFTUD2** protein comprises several functional domains that are highly conserved across eukaryotes.

Domain	Description	Conservation Status
GTP-binding domain	Essential for GTPase activity, which is crucial for spliceosome remodeling.	Highly Conserved
Elongation Factor Tu Domain 2	Involved in protein-protein interactions within the spliceosome.	Highly Conserved
Domain III	Contributes to the overall structure and stability of the protein.	Conserved
Domain IV	Plays a role in the interaction with other spliceosomal components.	Conserved
Elongation Factor G C/N-terminus	Homologous to elongation factor G, suggesting an ancestral role in translation.	Conserved

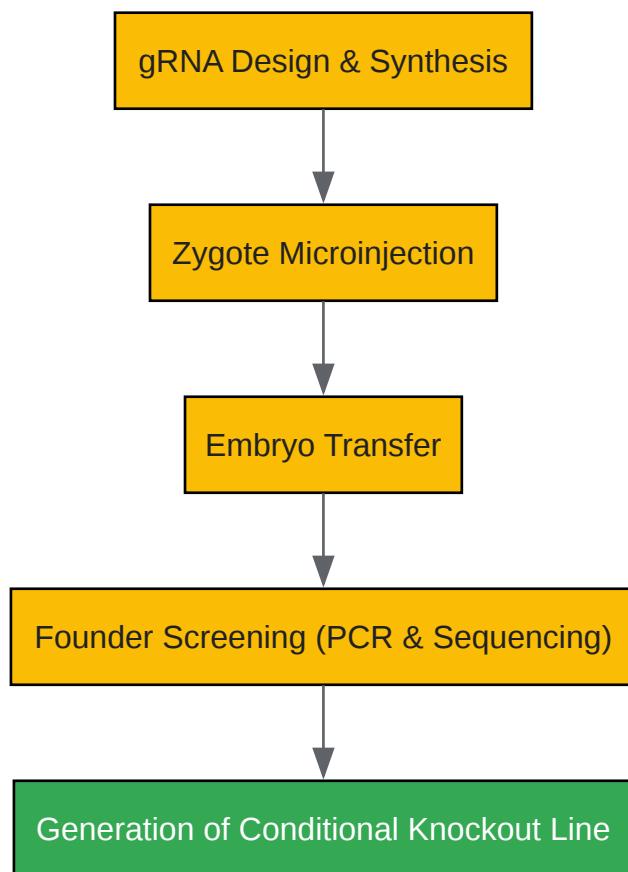
Signaling Pathways and Logical Relationships

EFTUD2 plays a crucial role in maintaining genomic stability through its function in pre-mRNA splicing. Deficiencies in **EFTUD2** have been shown to activate the p53 signaling pathway, a key regulator of cell cycle arrest and apoptosis. The pathway diagram below illustrates the proposed mechanism by which **EFTUD2** haploinsufficiency leads to p53 activation.

[Click to download full resolution via product page](#)

Caption: **EFTUD2** deficiency leads to Mdm2 mis-splicing, p53 activation, and apoptosis.

Experimental Protocols


The evolutionary conservation of **EFTUD2** has been investigated using a variety of experimental techniques in model organisms. Detailed methodologies for key experiments are provided below.

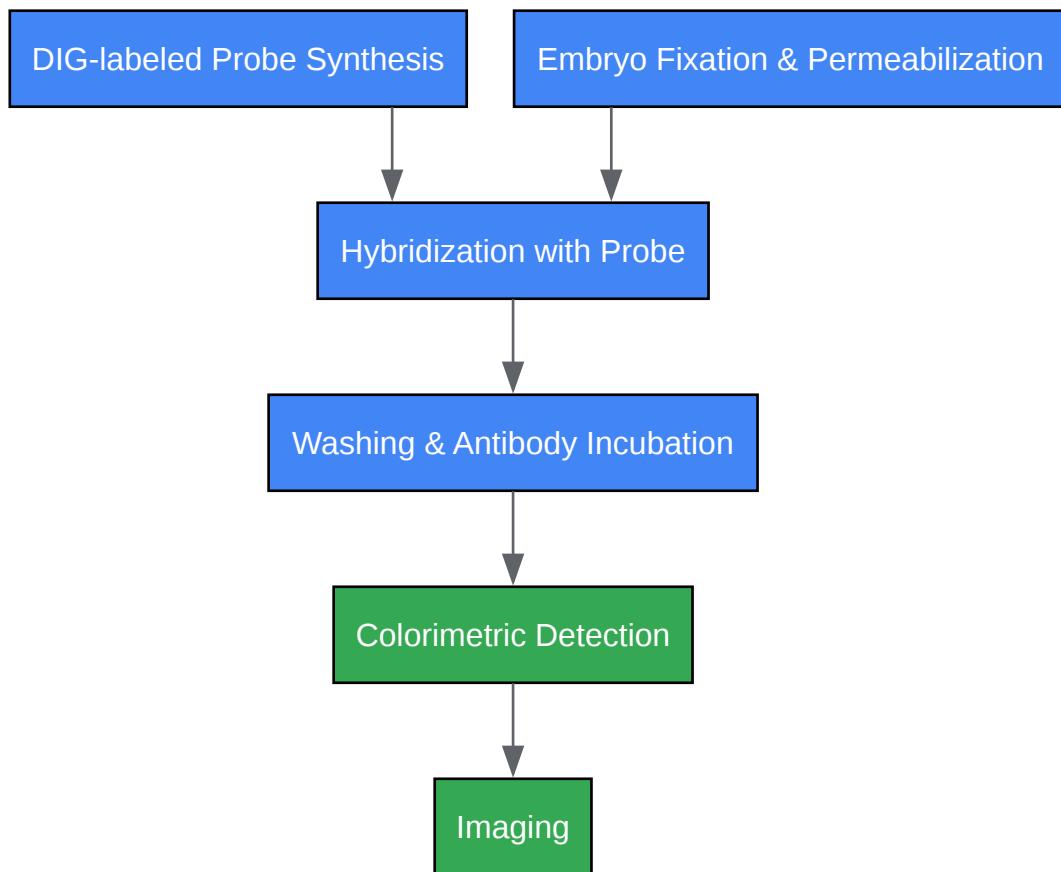
Generation of Eftud2 Knockout Mice using CRISPR/Cas9

This protocol describes the generation of conditional knockout mice to study the effects of **Eftud2** deletion in specific tissues.

- Guide RNA (gRNA) Design and Synthesis:
 - Design gRNAs targeting the introns flanking a critical exon of the mouse **Eftud2** gene.
 - Synthesize the gRNAs and the Cas9 nuclease mRNA.

- Zygote Microinjection:
 - Harvest zygotes from superovulated female mice.
 - Microinject a mixture of Cas9 mRNA and the designed gRNAs into the cytoplasm of the zygotes.
- Embryo Transfer and Founder Screening:
 - Transfer the microinjected zygotes into pseudopregnant female mice.
 - Screen the resulting pups for the desired genomic deletion by PCR and Sanger sequencing of tail-tip DNA.
- Generation of Conditional Knockout Line:
 - Breed founder mice carrying the desired deletion with mice expressing Cre recombinase under the control of a tissue-specific promoter to generate conditional knockout animals.
[\[3\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for generating conditional **Eftud2** knockout mice using CRISPR/Cas9.

Whole-Mount *in situ* Hybridization (WISH) in Zebrafish Embryos

This protocol is used to visualize the spatial expression pattern of the **eftud2** transcript during zebrafish embryonic development.

- Probe Synthesis:
 - Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the zebrafish **eftud2** mRNA.
- Embryo Fixation and Permeabilization:
 - Fix zebrafish embryos at different developmental stages in 4% paraformaldehyde.

- Permeabilize the embryos with proteinase K to allow probe penetration.
- Hybridization:
 - Incubate the permeabilized embryos with the DIG-labeled **eftud2** probe at an elevated temperature to allow the probe to hybridize to the endogenous mRNA.
- Washing and Antibody Incubation:
 - Wash the embryos to remove unbound probe.
 - Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Detection:
 - Wash away the unbound antibody.
 - Add a colorimetric substrate for AP (e.g., NBT/BCIP) to visualize the location of the hybridized probe.
- Imaging:
 - Image the stained embryos using a stereomicroscope to document the expression pattern of **eftud2**.

[Click to download full resolution via product page](#)

Caption: Workflow for whole-mount *in situ* hybridization (WISH) in zebrafish embryos.

Quantitative Real-Time PCR (qRT-PCR) for **Eftud2** Expression Analysis

This protocol is used to quantify the relative expression levels of **Eftud2** mRNA in different samples.[\[4\]](#)[\[5\]](#)

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells or tissues of interest.
 - Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Primer Design:

- Design primers specific to the **Eftud2** transcript and a stable reference gene (e.g., GAPDH, ACTB).
- Real-Time PCR:
 - Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
 - The fluorescence intensity is measured in real-time during the PCR amplification.
- Data Analysis:
 - Determine the cycle threshold (Ct) value for **Eftud2** and the reference gene in each sample.
 - Calculate the relative expression of **Eftud2** using the $\Delta\Delta Ct$ method, normalizing to the reference gene.[\[5\]](#)

Western Blotting for EFTUD2 Protein Detection

This protocol is used to detect and quantify the levels of **EFTUD2** protein in different samples.
[\[5\]](#)

- Protein Extraction and Quantification:
 - Lyse cells or tissues to extract total protein.
 - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Antibody Incubation:

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to **EFTUD2**.
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

- Detection:
 - Add a chemiluminescent substrate for the enzyme and detect the signal using an imaging system.
 - The intensity of the band corresponding to **EFTUD2** is proportional to the amount of protein.

Conclusion

The **EFTUD2** gene exhibits a remarkable degree of evolutionary conservation, highlighting its indispensable role in the fundamental process of pre-mRNA splicing across eukaryotes. Studies in model organisms have been instrumental in dissecting its conserved functions and the pathological consequences of its deficiency. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate roles of **EFTUD2** in development, disease, and as a potential target for therapeutic intervention. The continued exploration of this essential spliceosomal component will undoubtedly yield further insights into the complex regulation of gene expression and its impact on organismal health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spliceosomal protein eftud2 mutation leads to p53-dependent apoptosis in zebrafish neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haploinsufficiency of a Spliceosomal GTPase Encoded by EFTUD2 Causes Mandibulofacial Dysostosis with Microcephaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation in Eftud2 causes craniofacial defects in mice via mis-splicing of Mdm2 and increased P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of function mutation of Eftud2, the gene responsible for mandibulofacial dysostosis with microcephaly (MFDM), leads to pre-implantation arrest in mouse | PLOS One [journals.plos.org]
- 5. Loss of function mutation of Eftud2, the gene responsible for mandibulofacial dysostosis with microcephaly (MFDM), leads to pre-implantation arrest in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evolutionary Conservation of the EFTUD2 Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575317#evolutionary-conservation-of-the-eftud2-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com